molecular formula C21H24N2O3S2 B3200339 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1017663-20-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

Cat. No.: B3200339
CAS No.: 1017663-20-5
M. Wt: 416.6 g/mol
InChI Key: YFEVBWCRAUIXOK-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a useful research compound. Its molecular formula is C21H24N2O3S2 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
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Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's synthesis, biological mechanisms, and its efficacy against various diseases based on diverse research findings.

The synthesis of this compound involves several steps that typically include the reaction of specific precursors under controlled conditions. The preparation method emphasizes high yields and purity, which are crucial for subsequent biological evaluations.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that thiazole-based compounds could induce apoptosis in cancer cell lines with IC50 values ranging from 0.23 to 11.4 mM .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (mM)Mechanism of Action
Compound APanc-10.29Apoptosis induction
Compound BMCF-70.23Cell cycle arrest
This compoundVariousTBD

Antiviral Activity

In addition to its anticancer properties, compounds with similar structures have been investigated for antiviral activity. A comprehensive review highlighted that certain N-Heterocycles exhibit potent inhibition against viral replication pathways . The potential efficacy of this compound in this context remains to be fully elucidated but suggests a promising avenue for further exploration.

Mechanistic Insights

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cell signaling pathways. Research on related compounds indicates that modifications in the thiazole ring can enhance binding affinity to target proteins associated with cancer progression and viral replication .

Case Studies

Several case studies have documented the effects of thiazole derivatives on cancer cell lines:

  • Study on Pancreatic Cancer Cells : A derivative showed significant cytotoxicity against gemcitabine-resistant pancreatic cancer cells with IC50 values indicating strong antiproliferative effects .
  • HIV Inhibition : Compounds structurally related to thiazoles were found to inhibit HIV reverse transcriptase with varying degrees of potency, suggesting a mechanism through which this compound might exert antiviral effects .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-14-23-21(18-5-4-12-27-18)19(28-14)8-9-20(24)22-11-10-15-6-7-16(25-2)17(13-15)26-3/h4-7,12-13H,8-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEVBWCRAUIXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Reactant of Route 2
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N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Reactant of Route 3
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N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Reactant of Route 4
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N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide

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